

Spectroscopic Characterization of 6- Iodoimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-iodoimidazo[1,2-b]pyridazine**

Cat. No.: **B1394354**

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, **6-iodoimidazo[1,2-b]pyridazine** serves as a crucial intermediate in the synthesis of a wide array of potent therapeutic agents, including kinase inhibitors for cancer therapy. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-iodoimidazo[1,2-b]pyridazine**, grounded in experimental data and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of **6-iodoimidazo[1,2-b]pyridazine**, with the IUPAC name **6-iodoimidazo[1,2-b]pyridazine**, is a bicyclic heteroaromatic system. The numbering of the ring system, crucial for spectroscopic assignments, follows established conventions. The iodine atom at the 6-position significantly influences the electronic distribution within the rings, which is reflected in its spectral characteristics.

A comprehensive spectroscopic analysis provides a unique fingerprint of the molecule. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon

atoms, IR spectroscopy identifies the functional groups and vibrational modes of the molecule, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **6-iodoimidazo[1,2-b]pyridazine**, both ^1H and ^{13}C NMR provide critical information for its identification.

^1H NMR Spectroscopy

The proton NMR spectrum of **6-iodoimidazo[1,2-b]pyridazine** is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the imidazopyridazine core. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the iodine atom and the nitrogen atoms within the heterocyclic system.

Experimental Protocol for ^1H NMR:

A sample of **6-iodoimidazo[1,2-b]pyridazine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation:

While the explicit experimental ^1H NMR data for **6-iodoimidazo[1,2-b]pyridazine** is not readily available in the searched literature, a predictive analysis based on the known spectra of related imidazo[1,2-b]pyridazines can be made. The protons on the imidazole ring (H-2 and H-3) and the pyridazine ring (H-7 and H-8) will have characteristic chemical shifts and coupling patterns. The iodine at C-6 will deshield the adjacent proton H-7 and influence the chemical shift of H-8 through the ring system.

Logical Workflow for Proton Assignment:

Caption: Predicted ^1H NMR signal assignments for **6-iodoimidazo[1,2-b]pyridazine**.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For **6-iodoimidazo[1,2-b]pyridazine**, six signals are expected, corresponding to the six carbon atoms in the bicyclic system. The chemical shift of the carbon atom directly attached to the iodine (C-6) will be significantly affected.

Experimental Protocol for ¹³C NMR:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically recorded on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for **6-iodoimidazo[1,2-b]pyridazine** is not readily available in the searched literature. However, based on data for the parent imidazo[1,2-b]pyridazine and its derivatives, the chemical shifts can be predicted. The C-6 carbon will exhibit a downfield shift due to the electronegativity of the iodine atom, though this effect is less pronounced than for lighter halogens. The other carbon signals will also be influenced by the substituent.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for **6-Iodoimidazo[1,2-b]pyridazine**

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
C-2	120-125	Imidazole ring carbon
C-3	110-115	Imidazole ring carbon
C-5	140-145	Bridgehead carbon
C-6	85-95	Carbon bearing iodine
C-7	125-130	Pyridazine ring carbon
C-8	115-120	Pyridazine ring carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol for IR Spectroscopy:

The IR spectrum of a solid sample of **6-iodoimidazo[1,2-b]pyridazine** can be obtained using the potassium bromide (KBr) pellet method or by using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The sample is mixed with dry KBr powder and pressed into a thin pellet, or a small amount of the solid is placed directly on the ATR crystal.

Data Interpretation:

The IR spectrum of **6-iodoimidazo[1,2-b]pyridazine** will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching vibrations of the imidazopyridazine ring, and the C-I stretching vibration.

Table 2: Characteristic IR Absorption Bands for **6-Iodoimidazo[1,2-b]pyridazine**

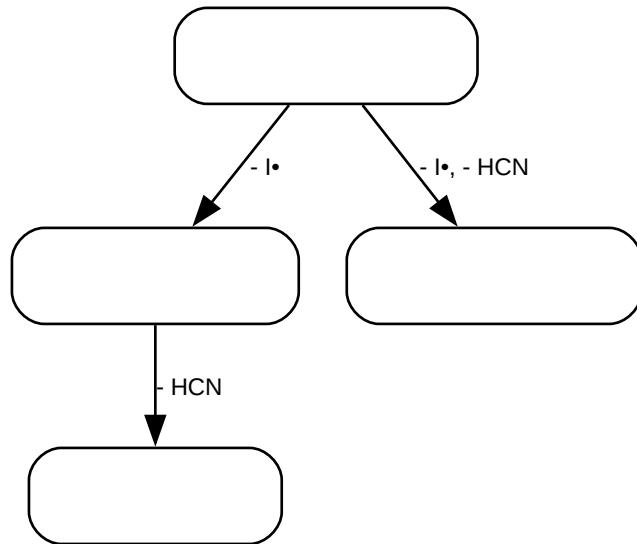
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretching	Aromatic C-H
1650-1450	C=C and C=N stretching	Imidazopyridazine ring
1400-1000	In-plane C-H bending	Aromatic C-H
900-675	Out-of-plane C-H bending	Aromatic C-H
600-500	C-I stretching	Carbon-Iodine bond

The presence of a band in the 600-500 cm⁻¹ region would be indicative of the C-I bond, although it may be weak. The overall pattern of bands in the fingerprint region (1500-600 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.

Experimental Protocol for Mass Spectrometry:


A dilute solution of **6-iodoimidazo[1,2-b]pyridazine** is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental formula.

Data Interpretation:

The mass spectrum of **6-iodoimidazo[1,2-b]pyridazine** is expected to show a prominent molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$. The exact mass of the molecular ion can be used to confirm the elemental formula $C_6H_4IN_3$. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Fragmentation Pathway:

Under ionization, the molecular ion can undergo fragmentation, providing structural information. A plausible fragmentation pathway for **6-iodoimidazo[1,2-b]pyridazine** would involve the loss of the iodine atom or fragmentation of the heterocyclic rings.

[Click to download full resolution via product page](#)

Caption: A plausible mass spectral fragmentation pathway for **6-iodoimidazo[1,2-b]pyridazine**.

Table 3: Expected Mass Spectrometry Data for **6-Iodoimidazo[1,2-b]pyridazine**

Ion	Formula	Calculated m/z
[M] ⁺	C ₆ H ₄ IN ₃	244.95
[M+H] ⁺	C ₆ H ₅ IN ₃	245.96
[M-I] ⁺	C ₆ H ₄ N ₃	118.04

Conclusion

The spectroscopic data of **6-iodoimidazo[1,2-b]pyridazine** provides a comprehensive and unique set of parameters for its unequivocal identification and characterization. While direct experimental spectra were not found in a single comprehensive source within the performed searches, this guide provides a robust, predictive analysis based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with closely related analogs. For researchers and professionals in the field of drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and integrity of this vital synthetic intermediate. It is strongly recommended that experimental data be acquired and compared with the predictions laid out in this guide for definitive structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Iodoimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394354#spectroscopic-data-nmr-ir-mass-of-6-iodoimidazo-1-2-b-pyridazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com